
(5S)-5-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5S)-5-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolan-4-one is an organic compound that belongs to the class of dioxolanes. This compound is characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to a dioxolane ring. The compound’s unique structure makes it a valuable intermediate in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5S)-5-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolan-4-one typically involves the bromination of a precursor compound. One common method is the reaction of 2,2-dimethyl-1,3-dioxolane-4-one with bromoethane in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the dioxolane ring.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of flow microreactors allows for precise control over reaction conditions, such as temperature and pressure, leading to higher efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: (5S)-5-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolan-4-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of ethyl derivatives.
Common Reagents and Conditions:
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of azido derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl derivatives
Wissenschaftliche Forschungsanwendungen
(5S)-5-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolan-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as a building block in polymer synthesis .
Wirkmechanismus
The mechanism of action of (5S)-5-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolan-4-one involves the formation of reactive intermediates that can interact with various molecular targets. The bromine atom in the compound can undergo nucleophilic substitution, leading to the formation of new covalent bonds with target molecules. This reactivity is exploited in biochemical assays to study enzyme-substrate interactions and in drug development to design molecules with specific biological activities .
Vergleich Mit ähnlichen Verbindungen
2-Bromoethyl ether: An organobromine compound used in the manufacture of pharmaceuticals and crown ethers.
(2-Bromoethyl) ethyl ether: Used in organic synthesis as a reagent.
Bis(2-bromoethyl) ether: Employed in the synthesis of complex organic molecules.
Uniqueness: (5S)-5-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolan-4-one is unique due to its dioxolane ring structure, which imparts specific reactivity and stability. This makes it a versatile intermediate in various chemical reactions, distinguishing it from other similar compounds that may lack the dioxolane ring and thus have different reactivity profiles.
Eigenschaften
CAS-Nummer |
193538-54-4 |
|---|---|
Molekularformel |
C7H11BrO3 |
Molekulargewicht |
223.06 g/mol |
IUPAC-Name |
(5S)-5-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C7H11BrO3/c1-7(2)10-5(3-4-8)6(9)11-7/h5H,3-4H2,1-2H3/t5-/m0/s1 |
InChI-Schlüssel |
OUQKGLRPEIEHJI-YFKPBYRVSA-N |
Isomerische SMILES |
CC1(O[C@H](C(=O)O1)CCBr)C |
Kanonische SMILES |
CC1(OC(C(=O)O1)CCBr)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Methyl-N-{2-[(oxiran-2-yl)methoxy]ethyl}nitramide](/img/structure/B12552510.png)
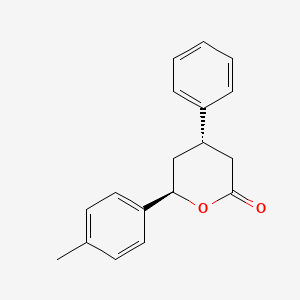
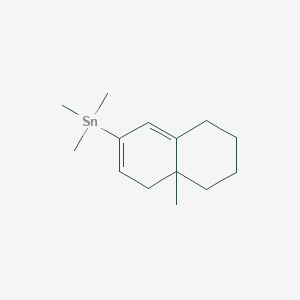
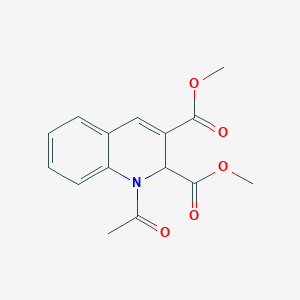

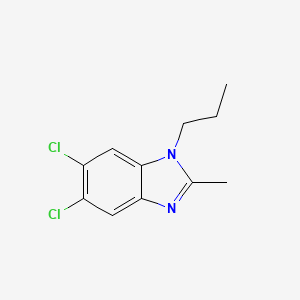
![2-Hydroxy-1-[4-(octadecyloxy)phenyl]-2-phenylethan-1-one](/img/structure/B12552571.png)
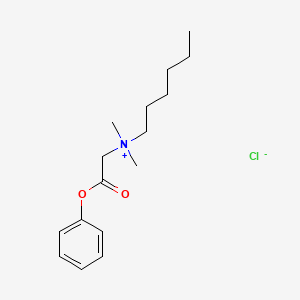
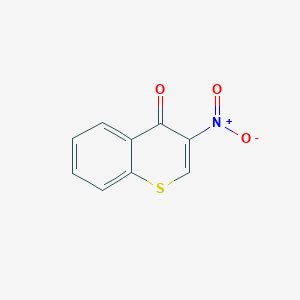
![2-{2-[(Oxan-2-yl)sulfanyl]-2,2-diphenylethyl}pyridine](/img/structure/B12552580.png)
![Oxalic acid;1,3,8-trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12552581.png)
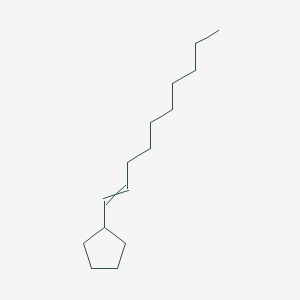
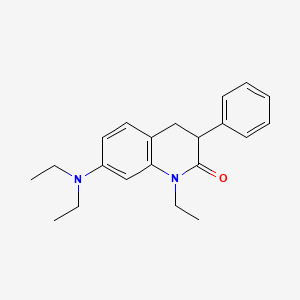
![Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]triethyl-](/img/structure/B12552601.png)
